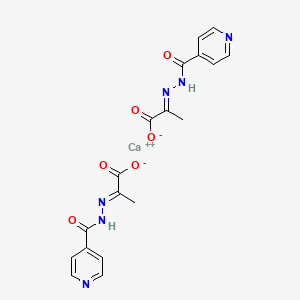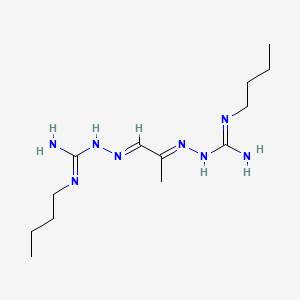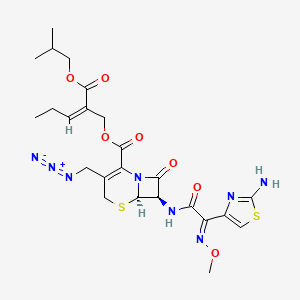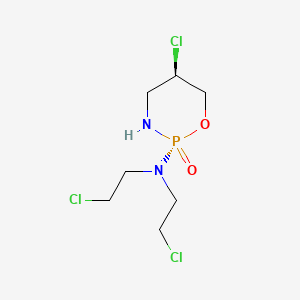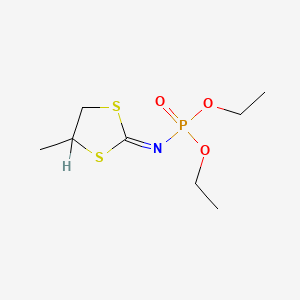
Cytrolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mephosfolan is a phosphoric ester.
Wissenschaftliche Forschungsanwendungen
1. Optical Properties in Liquid Crystal Mixtures
Cytrolane, specifically alkylfluoroisothiocyanatotolanes and alkylphenylfluoroisothiocyanato-tolanes, has been studied for its role in enhancing the optical properties of liquid crystal mixtures. These mixtures exhibit high birefringence, which is crucial for their use in display devices and other applications. The study focused on the optical and polarizability anisotropies of these mixtures and their thermal variation, providing insights into their potential applications in electro-optical devices (Gupta, Mukhopadhyay, Roy, & Dabrowski, 2013).
2. Functionalized Cellulose Acetate Membranes for Osseointegration
Research on cellulose acetate membranes functionalized with resveratrol, potentially involving Cytrolane, demonstrated their application in improving osseointegration processes. These functionalized membranes, used as coatings on alloys, support the viability and proliferation of pre-osteoblastic cells, thus offering protective effects against compounds released from coated alloys and enhancing bone regeneration (Pandele et al., 2017).
3. Cyanide Biodegradation in Industrial Waste
Cyanide compounds, including Cytrolane derivatives, are used in mining and jewellery industries. However, their toxicity poses environmental challenges. Studies have shown that certain microorganisms, like Pseudomonas pseudoalcaligenes, can biodegrade cyanide compounds, making them useful for treating industrial waste. This process, known as 'cyan-omics', offers a biotechnological approach to managing cyanide waste (Luque-Almagro, Moreno-Vivián, & Roldán, 2016).
4. Synthesis of Stable Cyanine-Dye-Doped Silica Nanoparticles
Research on incorporating cyanine dyes, which may include Cytrolane derivatives, into silica nanoparticles has shown promising applications in biological labeling and imaging. These cyanine-dye-doped nanoparticles exhibit enhanced chemical and photo-stability, increased brightness, and are functionalized for diverse applications. This development is crucial for improving the stability and performance of cyanine dyes in biological research (Lian et al., 2018).
5. Cyanobacteria Research for Biofuel Production
Studies on cyanobacteria, which might involve Cytrolane-related compounds, focus on their potential as a renewable source for biofuels production. Cyanobacteria's ability to convert sunlight and atmospheric CO2 into organic compounds positions them as a sustainable option for third-generation biofuels. Understanding and engineering their metabolism could lead to significant advancements in renewable energy sources (Steuer, Knoop, & Machné, 2012).
Eigenschaften
Produktname |
Cytrolane |
|---|---|
Molekularformel |
C8H16NO3PS2 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
(E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C8H16NO3PS2/c1-4-11-13(10,12-5-2)9-8-14-6-7(3)15-8/h7H,4-6H2,1-3H3/b9-8+ |
InChI-Schlüssel |
LTQSAUHRSCMPLD-CMDGGOBGSA-N |
Isomerische SMILES |
CCOP(=O)(/N=C/1\SCC(S1)C)OCC |
SMILES |
CCOP(=O)(N=C1SCC(S1)C)OCC |
Kanonische SMILES |
CCOP(=O)(N=C1SCC(S1)C)OCC |
Synonyme |
cyclic propylene-P,P-diethyl phosphonodithioimidocarbonate Cytrolane mephosfolan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




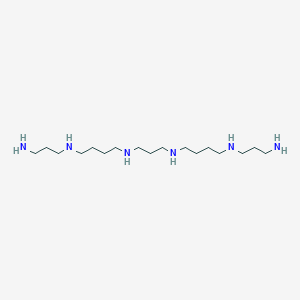
![(2R,3S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1243762.png)
![[(Z)-tetradec-7-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243763.png)
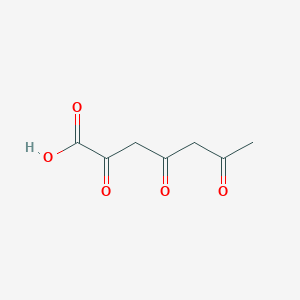
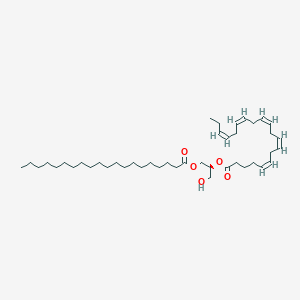
![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)
![10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)
